![molecular formula C17H17Cl2NO2 B4764591 N-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl]-1-(furan-2-yl)methanamine;hydrochloride](/img/structure/B4764591.png)
N-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl]-1-(furan-2-yl)methanamine;hydrochloride
Overview
Description
N-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl]-1-(furan-2-yl)methanamine;hydrochloride is a complex organic compound that features a furan ring and a chlorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl]-1-(furan-2-yl)methanamine;hydrochloride typically involves multiple steps, including the formation of the furan ring and the introduction of the chlorinated phenyl group. Common synthetic routes may involve:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorinated Phenyl Group: This step often involves electrophilic aromatic substitution reactions using chlorinated benzene derivatives.
Final Assembly: The final step involves coupling the furan and phenyl components under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl]-1-(furan-2-yl)methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,3-dione derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl]-1-(furan-2-yl)methanamine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial or anticancer agent due to its unique structural properties.
Biological Studies: The compound can be used to study the interactions of furan derivatives with biological systems.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl]-1-(furan-2-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. The furan ring and chlorinated phenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds like furan-2-carboxylic acid and furan-2,3-dione share structural similarities.
Chlorinated Phenyl Compounds: Compounds such as 3-chlorophenylamine and 3-chlorobenzaldehyde are structurally related.
Uniqueness
N-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl]-1-(furan-2-yl)methanamine;hydrochloride is unique due to the combination of the furan ring and chlorinated phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl]-1-(furan-2-yl)methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2.ClH/c1-12-15(5-2-6-16(12)18)17-8-7-14(21-17)11-19-10-13-4-3-9-20-13;/h2-9,19H,10-11H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFLUIKDIZUJJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)CNCC3=CC=CO3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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